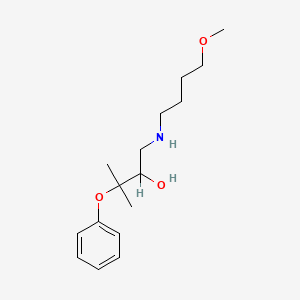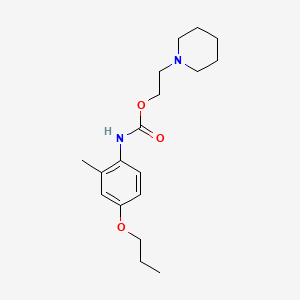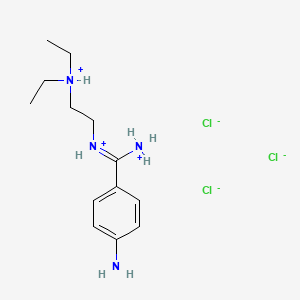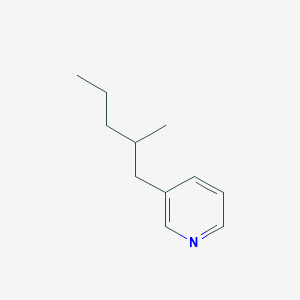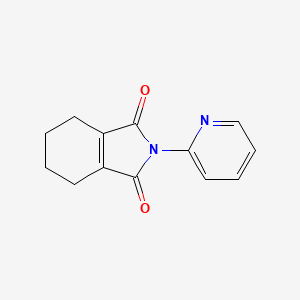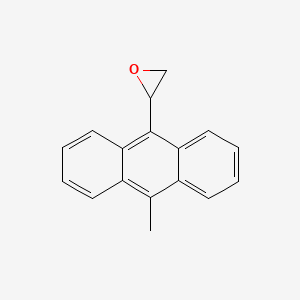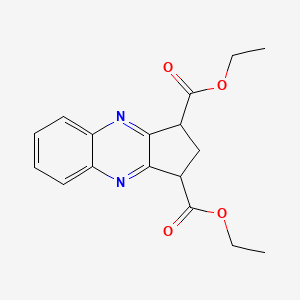
2,3-Dihydro-1H-cyclopenta(b)quinoxaline-1,3-dicarboxylic acid diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate is an organic compound with the molecular formula C17H18N2O4. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.
准备方法
The synthesis of diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2,3-dihydro-1H-cyclopenta[b]quinoxaline with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoxaline-2,3-dicarboxylic acid derivatives.
科学研究应用
Diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism by which diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is relevant for its potential use in treating neurodegenerative diseases.
相似化合物的比较
Diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate can be compared with other quinoxaline derivatives, such as:
Quinoxaline-2,3-dicarboxylic acid: This compound lacks the diethyl ester groups and has different solubility and reactivity properties.
2,3-Dihydro-1H-cyclopenta[b]quinoxaline:
Quinoxaline-2-carboxylic acid: This compound has only one carboxylate group, leading to different chemical and biological properties.
属性
CAS 编号 |
6635-26-3 |
|---|---|
分子式 |
C17H18N2O4 |
分子量 |
314.34 g/mol |
IUPAC 名称 |
diethyl 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1,3-dicarboxylate |
InChI |
InChI=1S/C17H18N2O4/c1-3-22-16(20)10-9-11(17(21)23-4-2)15-14(10)18-12-7-5-6-8-13(12)19-15/h5-8,10-11H,3-4,9H2,1-2H3 |
InChI 键 |
PENXEOMZUBNSPZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CC(C2=NC3=CC=CC=C3N=C12)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


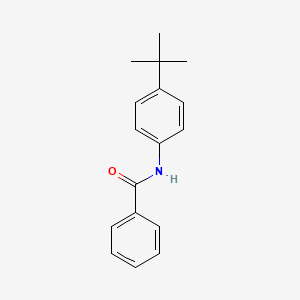
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)
![Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-](/img/structure/B13764395.png)

